molecular formula C10H10N2O3 B12871983 5-Hydroxy-2-methylbenzofuran-3-carbohydrazide

5-Hydroxy-2-methylbenzofuran-3-carbohydrazide

Katalognummer: B12871983
Molekulargewicht: 206.20 g/mol
InChI-Schlüssel: CDUYXQYJDHWBFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxy-2-methylbenzofuran-3-carbohydrazide is a benzofuran derivative known for its diverse biological activities. . The unique structure of this compound makes it a valuable compound for scientific research and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-methylbenzofuran-3-carbohydrazide typically involves the reaction of 5-hydroxy-2-methylbenzofuran-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield the desired carbohydrazide derivative .

Industrial Production Methods

Industrial production methods for benzofuran derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxy-2-methylbenzofuran-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .

Wissenschaftliche Forschungsanwendungen

5-Hydroxy-2-methylbenzofuran-3-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 5-Hydroxy-2-methylbenzofuran-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting key enzymes or receptors involved in disease processes. For example, benzofuran derivatives have been shown to inhibit cancer cell growth by targeting specific signaling pathways and inducing apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Hydroxy-2-methylbenzofuran-3-carboxylic acid
  • 5-Hydroxy-2-methylbenzofuran-3-carboxylate
  • 5-Hydroxy-2-methylbenzofuran-3-carboxamide

Uniqueness

5-Hydroxy-2-methylbenzofuran-3-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer properties, making it a valuable compound for further research and development .

Eigenschaften

Molekularformel

C10H10N2O3

Molekulargewicht

206.20 g/mol

IUPAC-Name

5-hydroxy-2-methyl-1-benzofuran-3-carbohydrazide

InChI

InChI=1S/C10H10N2O3/c1-5-9(10(14)12-11)7-4-6(13)2-3-8(7)15-5/h2-4,13H,11H2,1H3,(H,12,14)

InChI-Schlüssel

CDUYXQYJDHWBFY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.